N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and a 2-fluorophenyl group at position 1. The carboxamide moiety is linked to a 3-chloro-4-methylphenyl group, contributing to its distinct electronic and steric properties.
Key structural features include:
- 2-Fluorophenyl group: Enhances metabolic stability and influences π-π interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-7-8-12(9-13(10)18)20-17(24)16-11(2)23(22-21-16)15-6-4-3-5-14(15)19/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWALXWTWIUSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 4,6-diamino-2-mercaptonicotinonitrile is its role in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial properties against multidrug-resistant bacteria. For instance, novel metal-organic frameworks (MOFs) synthesized using this compound as a linker have demonstrated effective antibacterial and antibiofilm activities. These frameworks utilize zinc and cobalt metal ions to enhance their biological efficacy.
Case Study: Metal-Organic Frameworks
- Synthesis : 4,6-diamino-2-mercaptonicotinonitrile was used to create Zn-MOFs and Co-MOFs.
- Findings : The synthesized frameworks showed high antibacterial activity against common pathogens, including E. coli and S. aureus, highlighting their potential in treating infections caused by resistant strains .
Pharmaceutical Applications
The compound's structure suggests potential in drug development, particularly for conditions mediated by inflammatory processes. Its ability to inhibit certain biological pathways makes it a candidate for treating autoimmune diseases and cancer.
Pharmacological Insights
- Mechanism : The compound may inhibit the IκB kinase complex, which is involved in the activation of NF-κB, a transcription factor linked to inflammation and cancer progression .
- Potential Uses : It could be beneficial in managing diseases such as rheumatoid arthritis, Crohn's disease, and various cancers due to its anti-inflammatory properties.
Environmental Remediation
The compound's antioxidant properties position it as a potential agent in environmental remediation efforts. Its ability to scavenge free radicals can be harnessed to mitigate oxidative stress in various environmental contexts.
Research Findings
- Antioxidant Activity : Studies have demonstrated that formulations containing 4,6-diamino-2-mercaptonicotinonitrile can effectively reduce oxidative damage in biological systems, suggesting applications in both environmental and health-related fields .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Development of antibacterial agents | Effective against E. coli and S. aureus |
| Pharmaceutical Applications | Potential treatment for inflammatory diseases | Inhibits IκB kinase activity |
| Environmental Remediation | Antioxidant properties for oxidative stress reduction | Reduces oxidative damage |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-4-carboxamide Derivatives
*Estimated based on molecular formula C18H15ClFN4O.
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 3-chloro-4-methylphenyl group increases lipophilicity (logP ~2.5–3.0*) compared to the more polar quinolin-2-yl group in 3o (logP ~1.8) . Replacement of methyl with cyclopropyl (as in ) reduces steric hindrance but maintains moderate logP (~2.7) .
Methoxy groups (e.g., 4-methoxyphenyl in ) introduce electron-donating properties, altering binding affinity in biological targets .
Biological Activity: Compounds with quinolinyl or hydroxypropan-2-yl substituents (e.g., 3o, ZIPSEY) show enhanced activity in pathways like Wnt/β-catenin inhibition, likely due to improved hydrogen bonding . The target’s chloro-methylphenyl group may optimize hydrophobic interactions in enzyme active sites, though direct activity data are unavailable .
Biological Activity
N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves:
- Formation of Triazole Ring : Utilizing azide and alkyne chemistry to form the triazole moiety.
- Substitution Reactions : Introducing the chloro and fluorophenyl groups through nucleophilic substitution reactions.
- Carboxamide Formation : Finalizing the structure by converting a carboxylic acid intermediate into the corresponding carboxamide.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole structure exhibit notable antimicrobial properties. Specifically, this compound has shown:
- In vitro Antibacterial Activity : Effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antibacterial agents .
Antiparasitic Activity
In addition to its antibacterial effects, there is emerging evidence that triazole derivatives can exhibit antiparasitic activity. The compound has been tested against protozoan parasites with promising results:
- Entamoeba histolytica : IC50 values indicate significant lethality at low concentrations, suggesting potential for treating amoebic infections .
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated. Research indicates that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 µM |
| ABTS Scavenging | 30 µM |
These results highlight its potential as a therapeutic agent in oxidative stress management .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.
- Free Radical Scavenging : Its ability to donate electrons may neutralize reactive oxygen species (ROS), thus preventing cellular damage.
Case Studies
A notable case study involved the administration of this compound in a murine model infected with E. histolytica. The treated group showed a significant reduction in parasite load compared to the control group, supporting its potential as an antiparasitic treatment.
Q & A
Q. What are the key synthetic steps for N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how is purity ensured during synthesis?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-fluorophenyl acetylene and an azide precursor.
- Step 2 : Coupling of the triazole intermediate with 3-chloro-4-methylphenyl isocyanate under anhydrous conditions.
- Purification : High-performance liquid chromatography (HPLC) is used to isolate the final product (>95% purity), followed by structural confirmation via H/C NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they verify?
- Methodological Answer :
- NMR Spectroscopy : Confirms substituent positions on the triazole ring (e.g., methyl groups at C5 and fluorophenyl at N1) and carboxamide connectivity.
- Mass Spectrometry : Validates molecular weight (e.g., observed m/z 340.81 for [M+H] vs. calculated 340.81) .
- X-ray Crystallography (if available): Provides bond lengths and angles, critical for understanding steric effects and reactivity .
Q. What are the common biological activities observed in structurally related 1,2,3-triazole carboxamides?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial Activity : MIC values ≤10 µM against Gram-positive bacteria (e.g., S. aureus).
- Anticancer Potential : IC of 2–15 µM in breast cancer cell lines (e.g., MCF-7) via apoptosis induction .
- Mechanistic Studies : Fluorescence-based assays are used to evaluate target engagement (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound?
- Methodological Answer : QSAR studies utilize:
- Descriptors : LogP, polar surface area, and Hammett constants to correlate substituent effects with activity.
- Computational Tools : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies binding poses in target proteins (e.g., EGFR kinase) .
Q. What statistical experimental design (DoE) approaches minimize trial-and-error in optimizing reaction yields?
- Methodological Answer :
- Factorial Designs : Screen variables (e.g., temperature, catalyst loading) to identify critical factors.
- Response Surface Methodology (RSM) : Optimizes conditions (e.g., 70°C, 0.5 mol% CuI) for maximum yield (85–90%).
- Case Study : A Plackett-Burman design reduced synthesis steps from 6 to 4 while maintaining >90% purity .
Q. How can green chemistry principles improve the sustainability of this compound’s synthesis?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor: 15 → 8).
- Catalyst Recycling : Recover copper catalysts via aqueous biphasic systems (≥3 reuse cycles without activity loss).
- Waste Minimization : Continuous flow synthesis reduces reaction time (24h → 2h) and byproduct formation .
Q. How are contradictions between in vitro and in vivo bioactivity data resolved for triazole derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Pharmacokinetic Profiling : Assess bioavailability (%F >30) and metabolic stability (e.g., liver microsome assays) to explain in vivo discrepancies.
- Case Study : A derivative showed 10x higher in vitro potency but poor in vivo efficacy due to rapid glucuronidation .
Q. What crystallographic insights inform structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Key Observations : X-ray data reveals a planar triazole ring with a dihedral angle of 12° between the fluorophenyl and chlorophenyl groups, favoring π-π stacking with aromatic residues in target proteins.
- SAR Implications : Methyl substitution at C5 enhances hydrophobic interactions, while the carboxamide group stabilizes hydrogen bonding with Asp831 in EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
